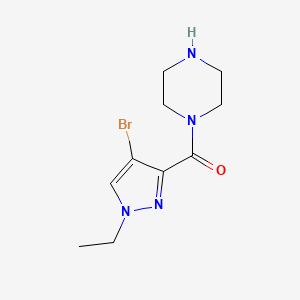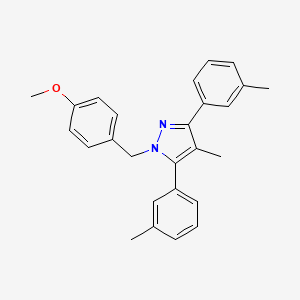
(4-bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(PIPERAZINO)METHANONE is a chemical compound that features a pyrazole ring substituted with a bromine atom and an ethyl group, along with a piperazine moiety attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(PIPERAZINO)METHANONE typically involves the formation of the pyrazole ring followed by the introduction of the piperazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound . The piperazine moiety is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and catalysts to facilitate efficient production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(PIPERAZINO)METHANONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the piperazine moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom. Coupling reactions can produce biaryl compounds with extended conjugation.
Scientific Research Applications
(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(PIPERAZINO)METHANONE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Biological Research: The compound is utilized in the study of enzyme inhibition and receptor binding due to its structural features.
Materials Science: It is explored for its potential in creating novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(PIPERAZINO)METHANONE involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the piperazine moiety can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
4-Bromo-1H-pyrazole: Used in the synthesis of various pharmaceutical and biologically active compounds.
(4-Bromo-1-ethyl-1H-pyrazol-3-yl)(4-methyl-1-piperazinyl)methanone: Another derivative with a similar structure but different substituents.
Uniqueness
What sets (4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(PIPERAZINO)METHANONE apart is its specific combination of substituents, which confer unique chemical and biological properties
Properties
Molecular Formula |
C10H15BrN4O |
|---|---|
Molecular Weight |
287.16 g/mol |
IUPAC Name |
(4-bromo-1-ethylpyrazol-3-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C10H15BrN4O/c1-2-15-7-8(11)9(13-15)10(16)14-5-3-12-4-6-14/h7,12H,2-6H2,1H3 |
InChI Key |
GDIMSNRZHUDRQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2CCNCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine](/img/structure/B10913303.png)
![4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(2-methylbenzyl)piperazin-1-yl]pyrimidine](/img/structure/B10913328.png)
![Ethyl 2-[(2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10913330.png)

![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-methoxy-4-methylbenzohydrazide](/img/structure/B10913335.png)
![(7E)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one](/img/structure/B10913343.png)
![N,1-diethyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913348.png)
methanone](/img/structure/B10913353.png)
![(2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B10913357.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10913363.png)
![1-benzyl-N-(2,4-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913368.png)
![2-({(2E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoyl}amino)benzoic acid](/img/structure/B10913371.png)
